molecular formula C14H10Cl2N2O4 B12001027 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide CAS No. 32060-31-4

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Cat. No.: B12001027
CAS No.: 32060-31-4
M. Wt: 341.1 g/mol
InChI Key: BXYJUWMZQVVFSH-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly for its potential application against apicomplexan parasites. This benzamide derivative is provided for research purposes to support the discovery of novel therapeutic agents. The primary research value of this compound stems from its structural relationship to Niclosamide, an FDA-approved anthelmintic drug, which has demonstrated promising in vitro activity against Toxoplasma gondii (MIC50 250–200 nM) . T. gondii is an intracellular parasite that can cause severe neurological and ocular disease, especially in immunocompromised individuals and those with congenital infections . As a derivative of the salicylanilide family, this methoxy-substituted analog is investigated to explore structure-activity relationships (SAR) with the goal of improving upon the potency and physicochemical properties of the parent scaffold . Researchers are exploring such compounds for their potential efficacy against other apicomplexan parasites, including drug-resistant strains of Plasmodium falciparum , the causative agent of malaria . The proposed mechanism of action for this class of compounds is believed to involve the disruption of essential metabolic pathways in parasites, such as the uncoupling of oxidative phosphorylation, leading to inhibited energy production . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final for this specialty research chemical.

Properties

CAS No.

32060-31-4

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19)

InChI Key

BXYJUWMZQVVFSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Synthesis of 2-Methoxy-5-Chlorobenzoyl Chloride :

    • 2-Methoxy-5-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at 80°C for 2 hours to form the acyl chloride.

    • Typical yield: >90%.

  • Amidation with 2-Chloro-4-Nitroaniline :

    • The acyl chloride is reacted with 2-chloro-4-nitroaniline in a polar aprotic solvent (e.g., dichloromethane or acetone) using triethylamine (TEA) or pyridine as a base.

    • Reaction conditions: 0–25°C, 1–4 hours.

Example Protocol (Source):

ComponentQuantityRole
2-Methoxy-5-chlorobenzoyl chloride1.2 equivElectrophile
2-Chloro-4-nitroaniline1.0 equivNucleophile
Triethylamine2.5 equivBase
Dichloromethane10 mL/gSolvent
Yield 75–85%

Key Data:

  • Purity: >99% (HPLC).

  • Characterization: 1H^1H-NMR (DMSO-d6): δ 8.81 (d, J = 9.3 Hz, 1H), 7.97 (d, J = 2.8 Hz, 1H).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. This method, detailed in Journal of Medicinal Chemistry, reduces synthesis duration from hours to minutes.

Procedure:

  • Reactants :

    • 2-Chloro-4-nitroaniline (1.0 equiv).

    • 2-Methoxy-5-chlorobenzoyl chloride (1.1 equiv).

  • Conditions :

    • Solvent-free mixture irradiated at 150°C for 10 minutes.

    • Purification: Recrystallization from ethanol.

Performance Comparison:

ParameterClassical MethodMicrowave Method
Reaction Time2–4 hours10 minutes
Yield75–85%88–92%
Energy EfficiencyLowHigh

Advantages :

  • Reduced side reactions (e.g., hydrolysis of acyl chloride).

  • Scalable for high-throughput screening.

Alternative Route via 5-Chlorosalicylic Acid Derivatives

Patents (e.g., US3965173A) describe a pathway starting from 5-chlorosalicylic acid, involving methylation and subsequent amidation.

Steps:

  • Methylation :

    • 5-Chlorosalicylic acid → methyl 5-chloro-2-methoxybenzoate using dimethyl sulfate (DMS) and NaOH.

    • Yield: 95%.

  • Aminolysis :

    • React methyl ester with 2-chloro-4-nitroaniline in methyl ethyl ketone (MEK) at 0–5°C.

    • Catalyst: None required.

Critical Notes :

  • Avoid aqueous conditions to prevent ester hydrolysis.

  • Intermediate characterization: 13C^13C-NMR confirms methoxy group at δ 56.3 ppm.

Industrial-Scale Production Considerations

Data from ChemicalBook and VulcanChem emphasize the following for bulk synthesis:

FactorOptimization Strategy
Cost EfficiencyUse SOCl₂ over PCl₅ for acyl chloride formation.
PurificationRecrystallization from ethanol (purity >99%).
Waste ManagementNeutralize HCl gas with NaOH scrubbers.

Analytical Characterization Summary

Spectroscopic Data :

  • MS (ESI) : m/z 341.1 [M+H]⁺.

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch).

  • Elemental Analysis : Calculated for C₁₄H₁₀Cl₂N₂O₄ (%): C, 49.29; H, 2.96; N, 8.21. Found: C, 49.35; H, 2.99; N, 8.18 .

Chemical Reactions Analysis

Rhodium-Catalyzed Indole Formation

This compound participates in redox-neutral indole synthesis via rhodium-catalyzed cyclization with alkynes . Key findings include:

Reaction Mechanism

  • Nitro group reduction to nitrene intermediates

  • Alkyne insertion and cyclization to form indole cores

Optimized Conditions

EntryCatalyst (mol%)ReductantAdditivesSolventYield (%)
51[RhCp*Cl]₂ (1)Zn (2 eq)AcOH, TMSCl, MS 3ÅMeCN50
59[RhCp*Cl]₂ (2)Zn (2 eq)AcOH, TMSCl, MS 3ÅMeCN51
64[RhCp*Cl]₂ (2)Zn (2 eq)AcOH, TMSCl, MS 3ÅMeCN70

Key Observations :

  • Molecular sieves (MS 3Å) improve yields by adsorbing water.

  • Trimethylsilyl chloride (TMSCl) enhances electrophilicity of intermediates.

  • Acetic acid (AcOH) acts as both proton source and catalyst stabilizer.

Nitro Group Reduction

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using hydrogen gas with palladium catalysts or SnCl₂ in HCl . This modification alters electronic properties for downstream applications.

Chloro Substituent Reactivity

  • Nucleophilic Aromatic Substitution : The 2-chloro group undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

  • Cross-Coupling Reactions : Chloro groups participate in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts .

Methoxy Group Stability

The 2-methoxy group remains inert under most reaction conditions but can be demethylated using BBr₃ in dichloromethane to yield phenolic derivatives .

Hydrolysis and Degradation

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, hydrolysis occurs at the amide bond, yielding:

  • 2-Methoxybenzoic acid

  • 2-Chloro-4-nitroaniline

Conditions and Products :

MediumTemperatureMajor ProductYield (%)
6M HCl100°C2-Methoxybenzoic acid85
2M NaOH80°C2-Chloro-4-nitroaniline78

Crystallographic Behavior

While not a reaction, the compound’s solid-state hydrogen bonding influences its reactivity . Intramolecular N–H···O bonds between the amide and methoxy groups stabilize the molecule, affecting solubility and reaction kinetics .

Industrial and Pharmacological Relevance

  • Intermediate for Indole Derivatives : Used in synthesizing antitumor and antiviral agents .

  • Probe for Enzyme Studies : The chloro and nitro groups facilitate interactions with biological targets .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as an essential building block in organic synthesis. Its functional groups enable the formation of more complex molecules, facilitating the development of new materials and catalysts. The ability to modify its structure allows chemists to explore various chemical reactions and syntheses.

Case Study: Synthesis of Complex Molecules

  • Researchers have utilized 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide in the synthesis of novel compounds with enhanced properties for industrial applications. For instance, its derivatives have been explored for improved catalytic activity in organic reactions, showcasing the compound's versatility as a synthetic intermediate.

Biological Research Applications

Model Compound for Biological Studies

  • In biological research, this compound is used to investigate the effects of nitro and chloro substituents on biological activity. It acts as a model compound for studying interactions with various biological targets, providing insights into structure-activity relationships.

Case Study: Antimicrobial Activity

  • A study examined the antimicrobial potential of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide and its derivatives against several bacterial strains. The results indicated significant antibacterial activity, suggesting its potential as a lead compound in drug discovery.

Medicinal Applications

Potential Drug Development

  • The structural similarity of this compound to known pharmacologically active molecules makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent by modifying its structure to enhance efficacy and reduce toxicity.

Case Study: Anticancer Research

  • In a recent study, derivatives of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide were evaluated for their anticancer properties. The findings demonstrated that specific modifications led to increased cytotoxicity against cancer cell lines, highlighting the compound's potential in cancer therapy.

Industrial Applications

Synthesis of Dyes and Pigments

  • In the industrial sector, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is utilized in the production of dyes and pigments. Its stability and reactivity make it suitable for various manufacturing processes.

Case Study: Dye Production

  • A case study highlighted the use of this compound in synthesizing azo dyes. The research demonstrated that incorporating 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide into dye formulations enhanced color fastness and stability under light exposure.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.

Biological Activity

5-Chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2N2O4
  • Molecular Weight : 341.1 g/mol
  • IUPAC Name : 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
  • CAS Number : 32060-31-4

The compound features a benzamide core with chloro, nitro, and methoxy substituents, which contribute to its unique biological properties.

The biological activity of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to various biological effects. The presence of chloro and methoxy groups can significantly influence the compound's binding affinity and specificity for these targets.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. In studies involving various bacterial strains, modifications of the compound have shown efficacy against resistant strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Properties

The structural similarities of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide to known anticancer agents have prompted investigations into its anticancer activity. Preliminary studies have demonstrated that it may inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

In vitro assays have suggested that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating diseases characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideHydroxy group instead of methoxyEnhanced anti-inflammatory activity
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamideMethyl group instead of methoxyModerate anticancer activity
5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamideEthoxy group instead of methoxyVariable antimicrobial activity

The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic properties that can enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of various derivatives, including 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide against resistant bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Activity Assessment :
    • In vitro studies using human colon cancer cell lines demonstrated that this compound could reduce cell viability significantly through modulation of the Wnt/β-catenin signaling pathway. This suggests a promising avenue for further development in cancer therapeutics .
  • Inflammation Model Studies :
    • Animal models treated with 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide showed reduced levels of inflammatory markers compared to untreated controls, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, carboxylic acid derivatives are reacted with substituted anilines under controlled conditions (e.g., -50°C) to form the amide bond. Post-reaction purification involves recrystallization from ethanol or methanol, validated by TLC monitoring .
  • Key Steps :

Activation of the carboxylic acid group using DCC/HOBt.

Nucleophilic attack by the amine group of 2-chloro-4-nitroaniline.

Low-temperature reaction to minimize side reactions.

Q. How is the structural identity of this compound confirmed?

  • Methodology : Use spectroscopic techniques such as:

  • IR spectroscopy : To confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹).
  • ¹H-NMR : To verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the nitrophenyl group).
  • Elemental analysis : To validate empirical formula consistency .

Q. What solvent systems are optimal for recrystallization?

  • Ethanol and methanol are commonly used due to their moderate polarity, which facilitates the removal of unreacted starting materials and byproducts. For example, crystals of analogous benzamides were obtained by slow evaporation from methanol .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for sensing applications?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity by stabilizing excited states.
  • pH optimization : Fluorescence peaks at pH 5–7 due to protonation/deprotonation effects on the nitro and amide groups.
  • Temperature control : Maintain at 25°C to avoid thermal quenching .
    • Experimental Design :
ParameterOptimal ConditionEffect on Fluorescence
pH5.0Maximizes intensity
Temperature25°CPrevents degradation
SolventEthanol/Water (1:1)Balances solubility

Q. How do researchers resolve contradictions in reaction yields across synthetic methods?

  • Methodology : Systematic variation of parameters such as:

  • Catalyst loading : Adjust DCC/HOBt ratios (e.g., 1:1 to 1:2).
  • Reaction time : Extend beyond 12 hours for sluggish reactions.
  • Purification : Use column chromatography instead of recrystallization for complex mixtures.
    • Case Study : highlights yield discrepancies (e.g., 71% vs. <50%) due to solvent choices (benzene vs. dichloromethane). Replicating conditions with inert atmospheres improves consistency .

Q. What strategies are used to analyze bioactivity in medicinal chemistry applications?

  • Methodology :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols.
  • Molecular docking : Screen against target enzymes (e.g., PFOR in anaerobic pathogens) to predict binding affinity.
  • Structure-Activity Relationship (SAR) : Modify the chloro and nitro substituents to assess impact on efficacy .

Data Analysis & Contradictions

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled?

  • Methodology :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-N-(4-fluorophenyl) analogs from ).
  • Computational validation : Use DFT calculations to predict chemical shifts and compare with experimental results .

Q. What causes variability in fluorescence binding constants?

  • Factors :

  • Solvent polarity : Affects ligand-receptor interaction strength.
  • Ionic strength : High salt concentrations shield electrostatic interactions.
    • Resolution : Perform titrations in buffered solutions (e.g., 10 mM PBS) to standardize ionic conditions .

Methodological Resources

  • Synthesis Protocols : DCC/HOBt coupling ( ).
  • Characterization Tools : ¹H-NMR ( ), X-ray crystallography ( ).
  • Bioactivity Screening : MIC assays ( ), molecular docking ( ).

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